molecular formula C19H19N5O2S B2833590 N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide CAS No. 402945-07-7

N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide

Cat. No.: B2833590
CAS No.: 402945-07-7
M. Wt: 381.45
InChI Key: WIIPLCOPNQNQPF-UHFFFAOYSA-N
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Description

This compound is synthesized by reacting 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The compound is characterized by its complex molecular structure, which includes a pyrazole ring, a benzamido group, and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in acetone as a solvent . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up for larger production. The use of acetone as a solvent and the reaction conditions can be optimized for industrial applications to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the thiourea moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamido and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, docking studies have shown that the compound can interact with amino acids in enzymes, leading to inhibition or activation of the enzyme’s function . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-16(18(26)24(23(13)2)15-11-7-4-8-12-15)20-19(27)22-21-17(25)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,21,25)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIPLCOPNQNQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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